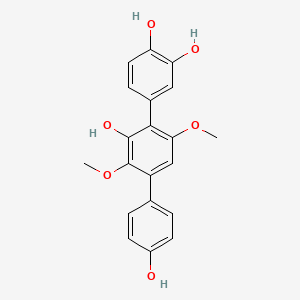

3-Hydroxyterphenyllin

説明

3-Hydroxyterphenyllin has been reported in Aspergillus campestris, Aspergillus taichungensis, and other organisms with data available.

metabolite of Aspergillus candidus; structure

特性

IUPAC Name |

4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSPFNUVVOKJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216353 | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66163-76-6 | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66163-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066163766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYTERPHENYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ2NX1645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and Isolation of 3-Hydroxyterphenyllin from Aspergillus candidus

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin is a naturally occurring p-terphenyl secondary metabolite isolated from the fungus Aspergillus candidus.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including cytotoxic effects against various cancer cell lines and protective roles in cellular injury models. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 3-Hydroxyterphenyllin, presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support further research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₆ | --INVALID-LINK-- |

| Molecular Weight | 354.35 g/mol | --INVALID-LINK-- |

| Appearance | White powder | Shan et al., 2020 |

| IUPAC Name | 4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | --INVALID-LINK-- |

Experimental Protocols

Fungal Fermentation and Extraction

This protocol details the solid-state fermentation of Aspergillus candidus and the subsequent extraction of secondary metabolites, including 3-Hydroxyterphenyllin.

1. Fungal Strain:

-

Aspergillus candidus (e.g., strain Bdf-2)

2. Inoculum Preparation:

-

Culture the Aspergillus candidus strain on potato dextrose agar (PDA) medium in Petri dishes.

-

Incubate at 28°C for 5 days.

-

Aseptically transfer three agar plugs (approximately 0.5 x 0.5 cm) into 500 mL Erlenmeyer flasks containing 200 mL of potato dextrose broth (PDB).

-

Incubate the liquid culture on a rotary shaker at 150 rpm and 28°C for 5 days to generate the liquid seed culture.[2]

3. Solid-State Fermentation:

-

Prepare the solid fermentation medium by autoclaving rice (e.g., 6.0 kg) in suitable incubation containers.

-

Inoculate the sterilized rice with the liquid seed culture.

-

Incubate at 28°C for 60 days.[2]

4. Extraction:

-

Following incubation, extract the fermented rice culture with ethyl acetate (EtOAc) at room temperature.

-

Combine the EtOAc extracts and evaporate the solvent under reduced pressure to yield the crude extract.[2]

Isolation and Purification of 3-Hydroxyterphenyllin

The following is a general chromatographic procedure for the isolation of 3-Hydroxyterphenyllin from the crude extract.

1. Initial Fractionation (Silica Gel Chromatography):

-

Subject the crude EtOAc extract to column chromatography on a silica gel (200–300 mesh) column.

-

Elute the column with a gradient of petroleum ether-acetone (from 100:0 to 0:100 v/v) to yield several fractions.[2]

2. Further Purification (Sephadex LH-20 Chromatography):

-

Subject the fraction containing 3-Hydroxyterphenyllin to chromatography on a Sephadex LH-20 column.

-

Elute with a solvent system such as chloroform-methanol (CHCl₃-MeOH, 1:1 v/v) to obtain further purified subfractions.[2]

3. Final Purification (Recrystallization or Preparative HPLC):

-

Combine the subfractions containing 3-Hydroxyterphenyllin and purify further by recrystallization to afford pure 3-Hydroxyterphenyllin (referred to as 3''-hydroxyterphenyllin in some literature).[2]

-

Alternatively, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification. A typical system might involve a C18 column with a methanol-water (MeOH-H₂O) gradient.

Yield:

-

From a 6.0 kg solid rice culture of Aspergillus candidus Bdf-2, a yield of 65.4 mg of 3-Hydroxyterphenyllin was reported.[2]

Structural Elucidation Data

The structure of 3-Hydroxyterphenyllin was originally elucidated by comparing its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra with those of the known compound terphenyllin.[1]

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR data for 3-Hydroxyterphenyllin in CD₃OD.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1' | 129.05 | |

| 2', 6' | 128.70 | 7.44 (d, 8.4) |

| 3', 5' | 115.19 | 6.85 (m) |

| 4' | 156.72 | |

| 1'' | 127.75 | |

| 2'' | 140.40 | 6.84 (s) |

| 3'' | 143.77 | |

| 4'' | 145.21 | |

| 5'' | 118.05 | |

| 6'' | 119.49 | |

| 1 | ||

| 2 | ||

| 3 | 144.14 | |

| 4 | 145.58 | |

| 5 | ||

| 6 | 116.08 | |

| 3-OMe | ||

| 6-OMe |

Data adapted from Shan et al., 2020.

Biological Activities

3-Hydroxyterphenyllin exhibits a range of biological activities, with its cytotoxic and antioxidant properties being the most extensively studied.

Cytotoxic Activity

3-Hydroxyterphenyllin has demonstrated significant cytotoxic effects against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A2780/CP70 | Ovarian Carcinoma | 5.77 | [3] |

| OVCAR-3 | Ovarian Carcinoma | 6.97 | [3] |

| S. aureus ATCC29213 | Bacteria | 32 (µg/mL) | Shan et al., 2020 |

| R. solanacearum | Bacteria | 32 (µg/mL) | Shan et al., 2020 |

It is noteworthy that 3-Hydroxyterphenyllin exhibited lower cytotoxicity towards the normal human epithelial ovarian cell line IOSE-364, suggesting a degree of selectivity for cancer cells.[3]

Antioxidant and Cytoprotective Activities

3-Hydroxyterphenyllin has also been shown to possess antioxidant and cytoprotective properties. In a study investigating its effects on palmitic acid-induced human podocyte injury, 3-Hydroxyterphenyllin demonstrated a protective effect with an IC₅₀ of approximately 16 µM.[4] This protective mechanism is attributed to its ability to scavenge free radicals and upregulate the anti-apoptotic protein Bcl-2.[4]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Isolation

Caption: Isolation workflow for 3-Hydroxyterphenyllin.

ATM/p53/Chk2 Signaling Pathway in S Phase Arrest

3-Hydroxyterphenyllin has been shown to induce S phase arrest in ovarian cancer cells through the activation of the ATM/p53/Chk2 DNA damage response pathway.[3][5]

Caption: ATM/p53/Chk2 pathway activation by 3-Hydroxyterphenyllin.

Bcl-2 Anti-Apoptotic Signaling Pathway

The cytoprotective effects of 3-Hydroxyterphenyllin are partly mediated by the upregulation of the anti-apoptotic protein Bcl-2.

Caption: Bcl-2 pathway modulation by 3-Hydroxyterphenyllin.

Conclusion

3-Hydroxyterphenyllin, a secondary metabolite from Aspergillus candidus, presents a compelling profile for further investigation in the fields of oncology and cytoprotection. This guide provides a comprehensive foundation of its discovery, isolation, and known biological activities, supported by detailed experimental protocols and visual aids. The provided information is intended to facilitate and accelerate future research into the therapeutic potential of this promising natural product. Researchers are encouraged to build upon these findings to explore the full spectrum of 3-Hydroxyterphenyllin's mechanisms of action and its potential applications in drug development.

References

- 1. 3-Hydroxyterphenyllin, a new metabolite of Aspergillus candidus. Structure elucidation by H and C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Provenance of 3-Hydroxyterphenyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin is a naturally occurring para-terphenyl compound that has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of 3-Hydroxyterphenyllin, quantitative data on its isolation, detailed experimental protocols for its extraction and purification, and a visual representation of its biosynthetic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery.

Natural Sources of 3-Hydroxyterphenyllin

The primary natural sources of 3-Hydroxyterphenyllin are filamentous fungi belonging to the genus Aspergillus. Several species within this genus have been identified as producers of this metabolite. The known fungal sources include:

-

Aspergillus candidus : This species is a well-documented producer of 3-Hydroxyterphenyllin. Various strains of A. candidus, including marine-derived and insect-derived isolates, have been shown to synthesize this compound[1][2][3][4].

-

Aspergillus taichungensis : This species has also been confirmed as a source of 3-Hydroxyterphenyllin[5][6][7].

-

Aspergillus campestris : Reports in chemical databases also list this species as a source of the compound[5][6].

These fungi produce a variety of secondary metabolites, with p-terphenyls being a characteristic class of compounds for certain sections of the Aspergillus genus[8].

Quantitative Data

The yield of 3-Hydroxyterphenyllin from fungal sources can vary depending on the specific strain, culture conditions, and extraction methods employed. The following table summarizes the available quantitative data from a specific study.

| Fungal Source | Strain | Fermentation Substrate | Yield of 3-Hydroxyterphenyllin | Reference |

| Aspergillus candidus | Bdf-2 | Rice | 65.4 mg | [3] |

Note: The yield is reported from a fractionated extract and not as a direct percentage of the initial biomass.

Experimental Protocols

The isolation and purification of 3-Hydroxyterphenyllin from fungal cultures typically involve a multi-step process encompassing fermentation, extraction, and chromatography.

Fungal Fermentation

-

Culture Initiation: The fungal strain (e.g., Aspergillus candidus) is initially grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain a pure culture.

-

Seed Culture: Agar plugs from the mature culture are used to inoculate a liquid seed medium, like Potato Dextrose Broth (PDB), and incubated on a rotary shaker to generate a sufficient amount of mycelial biomass.

-

Solid-State Fermentation: The seed culture is then used to inoculate a solid substrate, such as sterilized rice, for large-scale fermentation. The solid cultures are incubated for an extended period (e.g., 30-60 days) to allow for the production of secondary metabolites, including 3-Hydroxyterphenyllin[3][9].

Extraction

-

Solvent Extraction: The fermented substrate is extracted with an organic solvent, typically ethyl acetate (EtOAc), to isolate the crude secondary metabolites[3][9]. The extraction is often performed multiple times to ensure maximum recovery.

-

Solvent Partitioning: The crude extract may be further partitioned between immiscible solvents, such as methanol and petroleum ether, to separate compounds based on their polarity[3].

Purification

A combination of chromatographic techniques is employed for the purification of 3-Hydroxyterphenyllin from the crude extract.

-

Silica Gel Column Chromatography: The extract is subjected to column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., petroleum ether-acetone or dichloromethane-methanol) to separate the components into different fractions[9][10].

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are often further purified using size-exclusion chromatography on Sephadex LH-20, typically with a solvent system like chloroform-methanol[3][10].

-

High-Performance Liquid Chromatography (HPLC): The final purification is usually achieved by semi-preparative or preparative HPLC, often on a C18 column with a methanol-water or acetonitrile-water mobile phase, to yield pure 3-Hydroxyterphenyllin[3].

Biosynthetic and Signaling Pathways

Biosynthesis of p-Terphenyls in Aspergillus

While the precise biosynthetic pathway for 3-Hydroxyterphenyllin is not fully elucidated in a single study, a plausible pathway can be proposed based on the known biosynthesis of the p-terphenyl scaffold in Aspergillus species[1][5][11]. The pathway likely involves the condensation of precursor molecules to form the central aromatic ring, followed by tailoring reactions such as hydroxylation and methylation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxyterphenyllin, a new metabolite of Aspergillus candidus. Structure elucidation by H and C nuclear magnetic resonance spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of p-Terphenyls in Aspergillus ustus Implies Enzymatic Reductive Dehydration and Spontaneous Dibenzofuran Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxyterphenyllin | C20H18O6 | CID 191796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Prenylated Polyhydroxy-p-terphenyls from Aspergillus taichungensis ZHN-7-07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of 3-Hydroxyterphenyllin in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyterphenyllin, a polyketide-derived natural product isolated from various Aspergillus species, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-Hydroxyterphenyllin in fungi. Drawing upon research on the biosynthesis of related p-terphenyl compounds, this document outlines the key enzymatic steps, precursor molecules, and the genetic architecture of the putative biosynthetic gene cluster. Detailed experimental protocols for pathway elucidation and quantitative data are also presented to facilitate further research and exploitation of this promising class of molecules for drug development.

Introduction

p-Terphenyls are a class of secondary metabolites characterized by a central benzene ring substituted with two phenyl groups at the para positions. 3-Hydroxyterphenyllin is a hydroxylated derivative of terphenyllin, a member of the p-terphenyl family, and has been isolated from fungi such as Aspergillus candidus and Aspergillus iizukae. The core scaffold of these molecules is derived from the shikimate-chorismate pathway, with L-phenylalanine serving as the primary precursor. The biosynthesis involves a complex series of enzymatic reactions, including dimerization, oxidation, and tailoring steps, orchestrated by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for the potential bioengineering of novel derivatives with enhanced therapeutic properties.

Proposed Biosynthetic Pathway of 3-Hydroxyterphenyllin

While the complete biosynthetic pathway for 3-Hydroxyterphenyllin has not been fully elucidated in its native producers, a plausible route can be proposed based on the characterized biosynthesis of similar p-terphenyls in other fungi, such as the formation of atromentin in Aspergillus ustus. The pathway can be divided into three main stages: precursor formation, core scaffold assembly, and tailoring modifications.

2.1. Precursor Supply: The Shikimate-Chorismate Pathway

The biosynthesis of 3-Hydroxyterphenyllin begins with the shikimate-chorismate pathway, a central metabolic route in fungi for the production of aromatic amino acids. The key precursor for the p-terphenyl scaffold is L-phenylalanine.

2.2. Core Scaffold Formation: Dimerization of Phenylalanine

The central step in the formation of the p-terphenyl backbone is the dimerization of two molecules derived from L-phenylalanine. This reaction is believed to be catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme. These enzymes are known to activate and tether amino acid substrates, facilitating their condensation into more complex structures. In the case of p-terphenyls, the NRPS-like enzyme likely catalyzes the formation of a terphenylquinone intermediate, such as atromentin.

2.3. Tailoring Steps: From Terphenylquinone to 3-Hydroxyterphenyllin

Following the formation of the initial terphenylquinone, a series of tailoring reactions occur to yield terphenyllin and subsequently 3-Hydroxyterphenyllin. These modifications are catalyzed by enzymes encoded within the same BGC.

-

Reduction: The quinone intermediate likely undergoes reduction to a hydroquinone, a reaction that may be catalyzed by a reductase enzyme.

-

O-Methylation: The hydroxyl groups of the hydroquinone can be methylated by O-methyltransferases, utilizing S-adenosyl methionine (SAM) as a methyl donor, to form the methoxy groups present in terphenyllin.

-

Hydroxylation: The final step to produce 3-Hydroxyterphenyllin from terphenyllin is a hydroxylation reaction. This is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase, which introduces a hydroxyl group at the C-3 position of one of the terminal phenyl rings.

Below is a DOT language script for the proposed biosynthetic pathway.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetic parameters (Km, kcat) or in vivo concentrations of biosynthetic intermediates, for the 3-Hydroxyterphenyllin pathway. Future research employing techniques like liquid chromatography-mass spectrometry (LC-MS) based metabolomics on wild-type and genetically modified fungal strains will be crucial for obtaining this valuable information.

| Parameter | Value | Method of Determination | Reference |

| Km of NRPS-like enzyme for L-Phenylalanine | Not available | - | - |

| kcat of NRPS-like enzyme | Not available | - | - |

| Km of Terphenyllin 3-Hydroxylase for Terphenyllin | Not available | - | - |

| kcat of Terphenyllin 3-Hydroxylase | Not available | - | - |

| Intracellular concentration of Terphenyllin | Not available | - | - |

| Intracellular concentration of 3-Hydroxyterphenyllin | Not available | - | - |

Experimental Protocols

The elucidation of fungal secondary metabolite biosynthetic pathways typically involves a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments.

4.1. Identification of the Biosynthetic Gene Cluster (BGC)

-

Genome Sequencing: Sequence the genome of the 3-Hydroxyterphenyllin producing fungus (e.g., Aspergillus candidus) using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

-

BGC Prediction: Use bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Regions Finder) to predict putative BGCs within the genome.

-

Homology Search: Perform BLAST searches against the predicted BGCs using known genes from characterized p-terphenyl pathways (e.g., from Aspergillus ustus) to identify the candidate BGC for terphenyllin biosynthesis.

4.2. Functional Characterization of Genes via Heterologous Expression

-

Vector Construction: Amplify the entire candidate BGC or individual genes from the genomic DNA of the producing strain using high-fidelity DNA polymerase. Clone the amplified DNA fragments into a fungal expression vector, such as an AMA1-based plasmid, under the control of an inducible or constitutive promoter.

-

Host Strain Transformation: Transform the expression constructs into a suitable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, using protoplast-polyethylene glycol (PEG) mediated transformation or other established methods.

-

Expression and Metabolite Analysis: Culture the transformed host under inducing conditions. Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of terphenyllin, 3-Hydroxyterphenyllin, or biosynthetic intermediates.

4.3. Gene Deletion for Pathway Elucidation

-

Construct Design: Design a gene deletion cassette containing a selectable marker (e.g., a gene conferring resistance to hygromycin B) flanked by sequences homologous to the regions upstream and downstream of the target gene to be deleted.

-

CRISPR-Cas9 Mediated Gene Deletion:

-

Design single guide RNAs (sgRNAs) targeting the gene of interest.

-

Co-transform the producing fungus with a plasmid expressing the Cas9 nuclease and the sgRNA, along with the deletion cassette as a repair template.

-

Select for transformants on media containing the appropriate selection agent.

-

-

Verification and Phenotypic Analysis: Screen the transformants by PCR to confirm the correct gene deletion. Analyze the metabolite profile of the deletion mutant by HPLC-MS to observe the loss of 3-Hydroxyterphenyllin production and potentially the accumulation of pathway intermediates.

The following DOT script illustrates a general experimental workflow for pathway elucidation.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for 3-Hydroxyterphenyllin provides a solid framework for understanding the formation of this intriguing fungal metabolite. While significant progress has been made in understanding the biosynthesis of related p-terphenyls, the specific enzymes and regulatory mechanisms in the context of 3-Hydroxyterphenyllin production remain to be experimentally validated. The application of modern molecular biology techniques, including genome mining, heterologous expression, and CRISPR-Cas9-based gene editing, will be instrumental in fully characterizing this pathway. A complete understanding of the biosynthesis of 3-Hydroxyterphenyllin will not only provide fundamental insights into fungal secondary metabolism but also open up avenues for the combinatorial biosynthesis of novel p-terphenyl derivatives with potentially improved pharmacological profiles, thereby contributing to the development of new therapeutic agents.

3-Hydroxyterphenyllin (CAS: 66163-76-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyterphenyllin is a naturally occurring p-terphenyl secondary metabolite isolated from various species of the fungus Aspergillus, including Aspergillus candidus.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Structurally, it is characterized by a linear arrangement of three phenyl rings with hydroxyl and methoxy substitutions.[1] Extensive research has demonstrated its antioxidant, antiproliferative, antibacterial, and antiviral properties.[1][2] Of particular note is its promising anticancer activity, which is mediated through the induction of apoptosis and S-phase cell cycle arrest in cancer cells, involving the ATM/p53/Chk2 signaling pathway.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of 3-Hydroxyterphenyllin, along with detailed experimental protocols for its study.

Chemical and Physical Properties

3-Hydroxyterphenyllin is a polyphenolic compound with the chemical formula C₂₀H₁₈O₆ and a molecular weight of 354.4 g/mol .[2][3] Its structure features a p-terphenyl backbone, a class of compounds known for their interesting biological properties.

| Property | Value | Source |

| CAS Number | 66163-76-6 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₈O₆ | [2][3] |

| Molecular Weight | 354.4 g/mol | [2][3] |

| IUPAC Name | 4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | [3] |

| Synonyms | 3',6'-dimethoxy-[1,1':4',1''-terphenyl]-2',3,4,4''-tetrol, NSC 299113 | [2][4] |

| Solubility | Soluble in DMSO and Ethanol | [2] |

| Source | Fungal metabolite from Aspergillus species (e.g., A. candidus, A. taichungensis) | [1][3][5] |

Biological Activities and Quantitative Data

3-Hydroxyterphenyllin exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug discovery and development.

Antiproliferative and Cytotoxic Activity

The compound has demonstrated potent growth-inhibitory effects against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A2780/CP70 | Ovarian Cancer | Not specified, but suppresses proliferation | [6] |

| OVCAR-3 | Ovarian Cancer | Not specified, but suppresses proliferation | [6] |

| HeLa | Cervical Cancer | 23 | [2][4] |

| A549 | Lung Cancer | 36 | [2][4] |

| HepG2 | Liver Cancer | 32 | [2][4] |

Antibacterial Activity

3-Hydroxyterphenyllin has shown efficacy against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Bacteria | MIC (µg/mL) | Reference |

| Methicillin-resistant S. aureus (MRSA) | 31 | [2][4] |

| Vibrio vulnificus | 31 | [2][4] |

Antiviral Activity

The compound has been identified as an inhibitor of HIV-1 integrase, a key enzyme in the viral replication cycle.

| Assay | Target | IC₅₀ (µM) | Reference |

| Coupled Assay | HIV-1 Integrase | 2.8 | [2] |

| Strand Transfer Assay | HIV-1 Integrase | 12.1 | [2] |

Antioxidant Activity

3-Hydroxyterphenyllin exhibits significant radical scavenging activity.

| Assay | Concentration | Scavenging Effect (%) | Reference |

| DPPH Radical Scavenging | 100 µg/mL | 96 | [2] |

Mechanism of Action in Cancer

The anticancer effects of 3-Hydroxyterphenyllin are primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle at the S phase.[1][5][6] This is achieved through the activation of a critical DNA damage response pathway.

Induction of Apoptosis

3-Hydroxyterphenyllin triggers apoptosis in human ovarian cancer cells.[1] This process is characterized by distinct morphological changes, including nuclear shrinkage and fragmentation. The induction of apoptosis involves both the intrinsic and extrinsic pathways, evidenced by the modulation of key regulatory proteins.

S Phase Arrest

The compound causes an arrest in the S phase of the cell cycle in ovarian cancer cells, preventing DNA replication and further cell division.[1] This cell cycle arrest is linked to DNA damage and the subsequent activation of the ATM/p53/Chk2 signaling cascade.

ATM/p53/Chk2 Signaling Pathway

The ATM/p53/Chk2 pathway is a crucial signaling network that responds to DNA damage. Upon DNA damage induced by 3-Hydroxyterphenyllin, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated. ATM then phosphorylates and activates the checkpoint kinase Chk2 and the tumor suppressor protein p53. Activated Chk2 further stabilizes p53. This cascade ultimately leads to the transcription of genes that regulate cell cycle arrest and apoptosis, thereby eliminating damaged cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of 3-Hydroxyterphenyllin.

Determination of Antiproliferative Activity (IC₅₀) using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of 3-Hydroxyterphenyllin on adherent cancer cells.

Materials:

-

3-Hydroxyterphenyllin

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 3-Hydroxyterphenyllin in DMSO. Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and control cells

-

PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

References

- 1. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

physical and chemical properties of 3-Hydroxyterphenyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin is a naturally occurring para-terphenyl compound isolated from fungi of the Aspergillus genus, notably Aspergillus candidus and Aspergillus taichungensis.[1][2] This metabolite has garnered significant interest within the scientific community due to its diverse and potent biological activities. Structurally, it is a derivative of terphenyllin, characterized by a central phenyl ring linked to two other phenyl rings at positions 1 and 4, with various hydroxyl and methoxy substitutions. This guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Hydroxyterphenyllin, along with detailed experimental protocols and an exploration of its known mechanisms of action.

Physical and Chemical Properties

3-Hydroxyterphenyllin is a solid compound with a molecular formula of C₂₀H₁₈O₆ and a molecular weight of 354.4 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] While an experimental melting point is not widely reported, its physical and chemical characteristics are summarized in the table below.

Table 1: Physical and Chemical Properties of 3-Hydroxyterphenyllin

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₆ | PubChem[1] |

| Molecular Weight | 354.4 g/mol | PubChem[1] |

| IUPAC Name | 4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | PubChem[1] |

| CAS Number | 66163-76-6 | PubChem[1] |

| Appearance | Solid | Cayman Chemical[2] |

| Solubility | Soluble in DMSO and Ethanol | Cayman Chemical[2] |

Biological Activities and Mechanism of Action

3-Hydroxyterphenyllin exhibits a broad spectrum of biological activities, including anticancer, antioxidant, and protective effects against cellular injury.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 3-Hydroxyterphenyllin, particularly in human ovarian carcinoma cells.[3][4] It has been shown to suppress cell proliferation and induce cytotoxicity in ovarian cancer cell lines such as A2780/CP70 and OVCAR-3, while exhibiting lower toxicity towards normal human epithelial ovarian cells.[3][4]

The anticancer mechanism of 3-Hydroxyterphenyllin is multifaceted, involving the induction of S phase cell cycle arrest and apoptosis.[3][4] The S phase arrest is linked to DNA damage that mediates the ATM/p53/Chk2 signaling pathway.[4]

Apoptosis is induced through both the intrinsic and extrinsic pathways.[3][4] The intrinsic pathway is activated by decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL and the pro-apoptotic protein procaspase-9, while increasing the level of the pro-apoptotic protein Puma.[4] The extrinsic pathway is triggered by the induction of death receptors DR4 and DR5.[4] Furthermore, 3-Hydroxyterphenyllin treatment leads to the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway, specifically ERK and JNK, which play a crucial role in its anti-proliferative effects.[3]

Table 2: Summary of Anticancer Activity of 3-Hydroxyterphenyllin in Ovarian Cancer Cells

| Cell Line | Assay | Effect | Concentration | Reference |

| A2780/CP70 | Cell Viability (MTS) | Dose-dependent growth suppression | 12 and 16 µM | [3] |

| OVCAR-3 | Cell Viability (MTS) | Dose-dependent growth suppression | 12 and 16 µM | [3] |

| OVCAR-3 | Apoptosis (Annexin V/PI) | 31.3% apoptosis | 8 µM | [3] |

Cytoprotective and Antioxidant Activities

3-Hydroxyterphenyllin has also demonstrated protective effects against palmitic acid-induced injury in human podocytes, suggesting a potential therapeutic role in conditions like diabetic nephropathy.[5] This cytoprotective effect is attributed to its ability to scavenge free radicals and upregulate the anti-apoptotic protein Bcl-2.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of 3-Hydroxyterphenyllin.

Isolation of 3-Hydroxyterphenyllin from Aspergillus candidus**

The following protocol is a general method for the isolation of secondary metabolites from Aspergillus candidus and can be adapted for 3-Hydroxyterphenyllin.

-

Fermentation: Culture the fungus Aspergillus candidus on a suitable medium, such as potato dextrose agar (PDA) for initial growth, followed by inoculation into a liquid potato dextrose broth (PDB) medium. Incubate the liquid culture on a rotary shaker at 150 rpm and 28°C for 5 days. For larger scale production, the liquid seed culture can be used to inoculate a sterilized rice culture medium and incubated at 28°C for 60 days.[6]

-

Extraction: After incubation, extract the fermented medium with ethyl acetate (EtOAc). Dissolve the resulting EtOAc extract in methanol (MeOH) and partition with petroleum ether to remove nonpolar compounds.[6]

-

Chromatography: Subject the MeOH extract to column chromatography on silica gel, eluting with a gradient of petroleum ether-acetone to yield several fractions.[6]

-

Purification: Further purify the fractions containing 3-Hydroxyterphenyllin using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) eluent, followed by recrystallization to obtain the pure compound.[6]

Cell Viability Assay (MTS Assay)

This protocol is based on the study of 3-Hydroxyterphenyllin in human ovarian cancer cell lines.[3]

-

Cell Seeding: Seed 1.0 × 10⁴ cells/well in 96-well plates and incubate for 24 hours.[3]

-

Treatment: Treat the cells with different concentrations of 3-Hydroxyterphenyllin (e.g., up to 16 µM) for 24 hours.[3]

-

MTS Reagent Addition: Add 100 µl of CellTiter 96® AQueous One Solution Reagent to each well and incubate for 1 hour.[3]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in ovarian cancer cells treated with 3-Hydroxyterphenyllin.[3]

-

Cell Treatment: Treat cells with 3-Hydroxyterphenyllin for 24 hours.[3]

-

Cell Harvesting: Harvest the cells and wash them twice with cold PBS.[3]

-

Staining: Resuspend the cells in 100 µl of Annexin-binding buffer. Add 5 µl of Annexin V-FITC and 1 µl of 100 µg/ml propidium iodide (PI) solution. Incubate for 15 minutes in the dark at room temperature.[3]

-

Flow Cytometry Analysis: Add 400 µl of Annexin-binding buffer to each sample and analyze by flow cytometry.[3]

Western Blot Analysis

This protocol outlines the procedure for analyzing protein expression in key signaling pathways affected by 3-Hydroxyterphenyllin.

-

Cell Lysis: After treatment with 3-Hydroxyterphenyllin, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies overnight at 4°C. The primary antibodies used in the study of ovarian cancer cells included those against:

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

The biological effects of 3-Hydroxyterphenyllin are mediated through the modulation of specific signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.

ATM/p53/Chk2-Mediated S-Phase Arrest

3-Hydroxyterphenyllin induces DNA damage, which in turn activates the ATM kinase. Activated ATM then phosphorylates and activates the checkpoint kinase Chk2 and the tumor suppressor p53. This cascade ultimately leads to S-phase cell cycle arrest.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

3-Hydroxyterphenyllin triggers apoptosis through a dual mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also stimulates the production of ROS, which contributes to the activation of the MAPK pathway and subsequent apoptosis.

Conclusion

3-Hydroxyterphenyllin is a promising natural product with significant potential for further investigation, particularly in the field of oncology. Its ability to induce selective cytotoxicity in cancer cells through well-defined signaling pathways makes it an attractive candidate for drug development. This guide provides a foundational understanding of its properties and mechanisms, offering researchers a solid starting point for future studies. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy and safety profiling.

References

- 1. 3-Hydroxyterphenyllin | C20H18O6 | CID 191796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyterphenyllin, a new metabolite of Aspergillus candidus. Structure elucidation by H and C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Hydroxyterphenyllin

This technical guide provides a comprehensive overview of 3-Hydroxyterphenyllin, a para-terphenyl natural product. It covers its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent.

Molecular Profile

Molecular Formula: C₂₀H₁₈O₆

Molecular Weight: 354.4 g/mol

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₆ | [1] |

| Molecular Weight | 354.4 g/mol | [1] |

| IUPAC Name | 4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | [1] |

| CAS Number | 66163-76-6 | |

| Appearance | Not specified | |

| Solubility | Soluble in DMSO and Ethanol |

Biological Activities and Mechanisms of Action

3-Hydroxyterphenyllin, a metabolite isolated from fungi of the Aspergillus genus, has demonstrated a range of biological activities, including anticancer and cytoprotective effects.

Anticancer Activity in Ovarian Carcinoma

Studies have shown that 3-Hydroxyterphenyllin exhibits significant antiproliferative and apoptotic effects against human ovarian cancer cell lines, A2780/CP70 and OVCAR-3.[2][3] The compound induces S phase arrest and apoptosis in a dose-dependent manner.[2]

The underlying mechanism involves the induction of DNA damage, which in turn activates the ATM/p53/Chk2 signaling pathway.[2][3] This leads to cell cycle arrest in the S phase. Furthermore, 3-Hydroxyterphenyllin treatment results in an accumulation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway, both of which contribute to the induction of apoptosis.[2] The apoptotic process is mediated through both the intrinsic and extrinsic pathways.[2][3]

Cytoprotective Effects in Human Podocytes

3-Hydroxyterphenyllin has been shown to protect human podocytes from injury induced by palmitic acid, a condition relevant to diabetic nephropathy.[4][5] The protective mechanism involves the upregulation of the anti-apoptotic protein Bcl-2 and direct scavenging of free radicals.[4][5]

Experimental Protocols

Isolation of 3-Hydroxyterphenyllin from Aspergillus candidus

1. Fungal Culture:

-

Aspergillus candidus is cultured on a suitable medium, such as potato dextrose agar (PDA), for several days at 28°C.

-

The culture is then used to inoculate a liquid broth medium, like potato dextrose broth (PDB), and incubated on a rotary shaker.

2. Extraction:

-

The fungal biomass and culture broth are harvested.

-

The broth is typically extracted with an organic solvent, such as ethyl acetate.

-

The mycelium can also be extracted separately.

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic techniques for purification.

-

This may include column chromatography on silica gel, followed by purification using Sephadex LH-20.

-

Final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).[6]

Assessment of Anticancer Activity

1. Cell Culture:

-

Human ovarian cancer cell lines (e.g., A2780/CP70, OVCAR-3) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

2. Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates and treated with varying concentrations of 3-Hydroxyterphenyllin for a specified period (e.g., 24-72 hours).

-

MTT reagent is added to each well and incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Cells are treated with 3-Hydroxyterphenyllin.

-

After treatment, cells are harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cells.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis:

-

Cells are treated with 3-Hydroxyterphenyllin and then lysed to extract total proteins.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins of the MAPK and ATM/p53/Chk2 pathways).

-

After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[2]

This guide summarizes the current understanding of 3-Hydroxyterphenyllin, highlighting its potential for further investigation in drug discovery and development. The provided methodologies offer a foundation for researchers to explore its therapeutic applications.

References

- 1. 3-Hydroxyterphenyllin, a new metabolite of Aspergillus candidus. Structure elucidation by H and C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fungus-Derived 3-Hydroxyterphenyllin and Candidusin A Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 3-Hydroxyterphenyllin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyterphenyllin (3-HT), a naturally occurring para-terphenyl derived from fungi such as Aspergillus candidus, has emerged as a molecule of significant interest in biomedical research.[1][2] This technical guide provides an in-depth analysis of the multifaceted biological activities of 3-HT, with a particular focus on its anticancer and cytoprotective properties. It consolidates key quantitative data, details the experimental methodologies used to elucidate its mechanisms, and visualizes the complex signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Biological Activities

3-Hydroxyterphenyllin exhibits a dual-faceted biological profile, acting as both a potent anticancer agent and a cytoprotective compound, depending on the cellular context.

-

Anticancer Activity: In human ovarian carcinoma cells (A2780/CP70 and OVCAR-3), 3-HT demonstrates significant anti-proliferative effects.[1][3] It induces S phase cell cycle arrest and triggers apoptosis through both intrinsic and extrinsic pathways.[1][3] This activity is particularly noteworthy as it is observed in cancer cells with lower cytotoxicity in normal human epithelial ovarian cells (IOSE-364).[3]

-

Cytoprotective Effects: In contrast to its effects on cancer cells, 3-HT shows protective effects in human podocytes against injury induced by palmitic acid, a key factor in the progression of diabetic nephropathy.[2][4][5] Its mechanism in this context is primarily anti-oxidative and anti-apoptotic.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the biological activity of 3-Hydroxyterphenyllin.

Table 1: Anticancer Activity of 3-Hydroxyterphenyllin in Ovarian Cancer Cells

| Cell Line | Parameter | Concentration | Result | Reference |

| A2780/CP70 | ROS Generation | 2 µM | 1.19-fold increase | [1] |

| A2780/CP70 | ROS Generation | 4 µM | 1.23-fold increase | [1] |

| A2780/CP70 | ROS Generation | 8 µM | 1.23-fold increase | [1] |

Table 2: Cytoprotective Activity of 3-Hydroxyterphenyllin in Human Podocytes

| Parameter | Condition | IC₅₀ | Reference |

| Protection against Palmitic Acid-Induced Injury | 24-hour treatment | ~16 µM | [2][4] |

Signaling Pathways Modulated by 3-Hydroxyterphenyllin

3-Hydroxyterphenyllin exerts its biological effects by modulating key cellular signaling pathways.

Anticancer Signaling in Ovarian Carcinoma Cells

In ovarian cancer cells, 3-HT initiates a cascade of events leading to apoptosis. A key initiating event is the induction of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically phosphorylating ERK1/2 and JNK.[1] This leads to DNA damage and activation of both the intrinsic and extrinsic apoptotic pathways.[1][3]

Caption: Signaling cascade of 3-HT in ovarian cancer cells.

Cytoprotective Signaling in Human Podocytes

In the context of palmitic acid-induced podocyte injury, 3-HT functions as a direct antioxidant, scavenging ROS.[2] This protective mechanism involves the upregulation of the anti-apoptotic protein Bcl-2 and the restoration of the Bcl-2/Bax ratio, thereby preventing apoptosis.[2]

Caption: Protective signaling of 3-HT in human podocytes.

Experimental Protocols

The biological activities of 3-Hydroxyterphenyllin were elucidated using a range of standard and advanced molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of 3-Hydroxyterphenyllin or a vehicle control for a specified duration (e.g., 24 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Detection of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

-

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Methodology:

-

Cells are treated with 3-Hydroxyterphenyllin for the desired time.

-

The cells are then incubated with DCFH-DA.

-

After incubation, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[1]

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Principle: Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. For apoptosis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, cells are stained with a DNA-intercalating dye (e.g., PI), and the fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Methodology:

-

Cells are cultured and treated with 3-Hydroxyterphenyllin.

-

For apoptosis analysis, cells are harvested and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

-

For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-binding fluorescent dye.

-

The stained cells are then analyzed on a flow cytometer.

-

Protein Expression Analysis (Western Blotting)

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Methodology:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, p-ERK).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

-

Conclusion and Future Directions

3-Hydroxyterphenyllin is a promising natural product with significant, yet context-dependent, biological activities. Its ability to induce apoptosis in ovarian cancer cells suggests its potential as a therapeutic agent in oncology. Conversely, its protective effects in podocytes highlight its potential for treating conditions like diabetic nephropathy.

Future research should focus on:

-

In vivo studies to validate the anticancer and cytoprotective effects observed in vitro.

-

Pharmacokinetic and pharmacodynamic profiling of 3-Hydroxyterphenyllin.

-

Structure-activity relationship studies to identify analogs with enhanced potency and selectivity.

-

Further elucidation of the upstream regulators and downstream effectors in the signaling pathways modulated by 3-HT.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of 3-Hydroxyterphenyllin.

References

- 1. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungus-Derived 3-Hydroxyterphenyllin and Candidusin A Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fungus-Derived 3-Hydroxyterphenyllin and Candidusin A Ameliorate Palmitic Acid-Induced Human Podocyte Injury via Anti-Oxidative and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

An In-depth Technical Guide on the Antioxidant and Radical Scavenging Activity of 3-Hydroxyterphenyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyterphenyllin is a naturally occurring p-terphenyl derivative isolated from various species of the Aspergillus fungus. As a member of the terphenyllin class of compounds, it has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the antioxidant and radical scavenging properties of 3-Hydroxyterphenyllin, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of 3-Hydroxyterphenyllin.

Quantitative Antioxidant and Radical Scavenging Data

The antioxidant activity of 3-Hydroxyterphenyllin has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its radical scavenging efficacy.

| Assay | Compound | IC50 / EC50 | Source |

| DPPH Radical Scavenging | 3-Hydroxyterphenyllin | ~18 µM | [1][2][3] |

| DPPH Radical Scavenging | Candidusin A | ~28 µM | [1][2] |

Note: Lower IC50/EC50 values indicate higher antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH is prepared in ethanol or methanol (e.g., 0.1 mM) and stored in the dark.[1][2]

-

Reaction Mixture: In a suitable container (e.g., a 24-well plate), add the following in order:

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[1]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer or a multi-mode plate reader.[1][2]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

-

Acontrol is the absorbance of the control (DPPH solution without the test compound).

-

Asample is the absorbance of the reaction mixture containing the test compound.

-

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of 3-Hydroxyterphenyllin.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: Workflow of the DPPH Radical Scavenging Assay.

Caption: General Mechanism of Radical Scavenging by Phenolic Antioxidants.

Discussion

The available data indicates that 3-Hydroxyterphenyllin possesses direct radical scavenging activity, as evidenced by its ability to neutralize the DPPH radical. The reported IC50 value of approximately 18 µM suggests a moderate antioxidant potential. This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate a hydrogen atom to stabilize free radicals.

The structurally related compound, Candidusin A, also isolated from Aspergillus candidus, exhibits a slightly lower DPPH radical scavenging activity with an IC50 of approximately 28 µM.[1][2] This suggests that subtle variations in the chemical structure of these terphenyl derivatives can influence their antioxidant efficacy.

Further research is warranted to fully elucidate the antioxidant profile of 3-Hydroxyterphenyllin. It would be beneficial to evaluate its activity in a broader range of antioxidant assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays, to gain a more comprehensive understanding of its electron-donating and reducing capabilities. Additionally, studies investigating its effects on cellular antioxidant enzymes and its ability to mitigate oxidative stress in biological systems would provide valuable insights into its potential therapeutic applications.

Conclusion

3-Hydroxyterphenyllin, a fungal metabolite, demonstrates notable antioxidant properties through its ability to scavenge free radicals. This technical guide has consolidated the current quantitative data and provided detailed experimental protocols to facilitate further research in this area. The provided visualizations offer a clear representation of the assay workflow and the fundamental mechanism of action. As the interest in natural products for drug discovery continues to grow, a thorough understanding of the antioxidant potential of compounds like 3-Hydroxyterphenyllin is essential for exploring their role in preventing and treating diseases associated with oxidative stress.

References

The Antiproliferative Potential of 3-Hydroxyterphenyllin: A Technical Guide for Cancer Researchers

An In-depth Examination of the Mechanisms of Action and Methodologies for Studying the Fungal Metabolite 3-Hydroxyterphenyllin as a Novel Anticancer Agent

This technical guide provides a comprehensive overview of the antiproliferative effects of 3-Hydroxyterphenyllin (3-HT), a natural metabolite isolated from the fungus Aspergillus candidus, on cancer cells. The document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic candidates for oncology. It synthesizes key findings on 3-HT's mechanism of action, presents quantitative data on its efficacy, details the experimental protocols for its study, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The antiproliferative and cytotoxic effects of 3-Hydroxyterphenyllin have been quantified in human ovarian cancer cell lines. The following tables summarize the key data, providing a basis for comparison and further investigation.

Table 1: In Vitro Efficacy of 3-Hydroxyterphenyllin in Ovarian Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Notes |

| A2780/CP70 | Ovarian Carcinoma | 5.77[1] | - |

| OVCAR-3 | Ovarian Carcinoma | 6.97[1] | - |

| IOSE-364 | Normal Ovarian Epithelial | Less cytotoxic than in cancer cells[1] | Used as a normal cell control to assess selectivity. |

Table 2: Cytotoxicity of 3-Hydroxyterphenyllin as Measured by Lactate Dehydrogenase (LDH) Release

| Cell Line | 3-HT Concentration (µM) | LDH Release |

| A2780/CP70 | 12 | Significant increase[1] |

| OVCAR-3 | 12 | Significant increase[1] |

| IOSE-364 | Up to 12 | Slight increase[1] |

Core Mechanisms of Action

3-Hydroxyterphenyllin exerts its antiproliferative effects primarily through the induction of S-phase cell cycle arrest and apoptosis.[1][2] These processes are triggered by DNA damage and involve the modulation of key signaling pathways.

S-Phase Cell Cycle Arrest

Treatment with 3-HT leads to an accumulation of cells in the S phase of the cell cycle.[1] This arrest is mediated by DNA damage, which activates the ATM/p53/Chk2 signaling pathway.[1][2] The downstream effects include the downregulation of critical cell cycle proteins such as cyclin D1, cyclin A2, cyclin E1, CDK2, CDK4, and Cdc25C, and the upregulation of Cdc25A and cyclin B1.[2]

Induction of Apoptosis

3-HT induces apoptosis through both the intrinsic and extrinsic pathways in a caspase-dependent manner.[1]

-

Intrinsic Pathway : This pathway is activated by mitochondrial damage, indicated by the depolarization of the mitochondrial membrane potential.[1] Key protein expression changes include the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the pro-apoptotic protein pro-caspase-9, alongside an upregulation of the pro-apoptotic protein Puma.[1][2]

-

Extrinsic Pathway : The extrinsic pathway is activated through the upregulation of death receptors DR4 and DR5.[1][2]

The convergence of these pathways leads to the cleavage and activation of caspase-3 and PARP1, key executioners of apoptosis.[1][2]

Role of Reactive Oxygen Species (ROS) and ERK Activation

The induction of reactive oxygen species (ROS) and the activation of the ERK signaling pathway have also been observed in ovarian cancer cells treated with 3-HT, contributing to its anti-proliferative effects.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by 3-Hydroxyterphenyllin and a typical experimental workflow for its investigation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of 3-Hydroxyterphenyllin's antiproliferative effects.

Cell Culture and Treatment

-

Cell Lines : Human ovarian cancer cell lines A2780/CP70 and OVCAR-3, and the normal human epithelial ovarian cell line IOSE-364 are utilized.[1]

-

Culture Medium : Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions : Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[1]

-

Treatment : 3-Hydroxyterphenyllin is dissolved in DMSO to create a stock solution. For experiments, cells are seeded in appropriate plates or flasks and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of 3-HT (e.g., 0, 2, 4, 8, 12, 16 µM) or DMSO as a vehicle control, and incubated for a specified period (e.g., 24 hours).[1]

Cell Viability Assay (MTS Assay)

-

Principle : The MTS assay measures the reduction of a tetrazolium compound by viable cells to a colored formazan product, which is proportional to the number of living cells.

-

Procedure :

-

Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate overnight.

-

Treat cells with varying concentrations of 3-HT for 24 hours.[1]

-

Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cytotoxicity Assay (LDH Assay)

-

Principle : The LDH assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

-

Procedure :

-

Seed cells in a 96-well plate and treat with 3-HT for 24 hours.[1]

-

Collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine LDH activity.

-

Express cytotoxicity as the amount of LDH released relative to a maximum LDH release control.

-

Cell Cycle Analysis by Flow Cytometry

-

Principle : This technique uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Procedure :

-

Treat cells with 3-HT for 24 hours.

-

Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at 4°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Detection

-

Hoechst 33342 Staining :

-

Grow cells on coverslips and treat with 3-HT.

-

Wash cells with PBS and fix with 4% paraformaldehyde.

-

Stain the cells with Hoechst 33342 solution.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[1]

-

-

Annexin V/PI Staining by Flow Cytometry :

-

Treat and harvest cells as described for cell cycle analysis.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Western Blot Analysis

-

Principle : This method is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Procedure :

-

Treat cells with 3-HT and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, Chk2, cyclins, caspases, Bcl-2 family proteins) overnight at 4°C.[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Conclusion